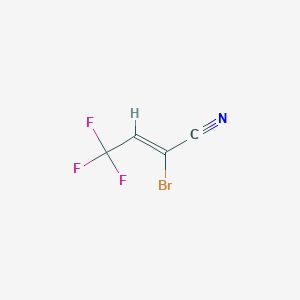
2-Bromo-4,4,4-trifluorocrotononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-4,4,4-trifluorocrotononitrile often involves multifaceted strategies to introduce bromine and trifluoromethyl groups into the molecular structure. For instance, the electrochemical trifluoromethylation of acrylonitrile and crotonitrile to prepare derivatives showcases a method to introduce trifluoromethyl groups, a key step that could be adapted for synthesizing related compounds (Dmowski et al., 1997).
Molecular Structure Analysis
Molecular structure analysis of related bromo-trifluoromethyl compounds indicates that these entities often exhibit unique electronic and spatial configurations due to the presence of electronegative fluorine atoms and the bromine atom. For example, the molecular structures of trifluoroacrylonitrile and its isomers have been determined through low-temperature X-ray crystallography, providing insights into bond lengths and angles that are crucial for understanding the reactivity of similar compounds (Buschmann et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving bromo-trifluoromethyl compounds can be complex, often involving multiple reaction pathways and products. The study on the photodissociation dynamics of related compounds provides insight into the bond dissociation processes, which are fundamental to understanding the reactivity of 2-Bromo-4,4,4-trifluorocrotononitrile (Indulkar et al., 2011).
Scientific Research Applications
Sodium dithionite initiated reactions of Halothane® with enol ethers : This study describes a method for preparing trifluorocrotonaldehyde and trifluorocrotonic acid, highlighting the utility of trifluoromethylated compounds in synthesis (Plenkiewicz, Dmowski, & Lipínski, 2001).
Asymmetric synthesis of enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid : Demonstrates the synthesis of trifluoromethylated amino acids, suggesting potential applications in pharmaceuticals and organic chemistry (Jiang, Qin, & Qing, 2003).
Photodissociation dynamics of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) at 234 nm : This study investigates the photodissociation dynamics of a trifluoromethylated compound, which could inform the understanding of chemical reactions under photoexcitation (Saha et al., 2013).
Relay Photocatalytic Reaction of N-Aryl Amino Acids and 2-Bromo-3,3,3-trifluoropropene : Discusses the use of a related trifluoromethylated compound in photocatalytic defluorinative reactions, indicating potential in advanced synthetic applications (Zeng, Li, Chen, & Zhou, 2022).
Synthesis of trifluoromethylthiazoles and their application to azo dyes : This research shows how trifluoromethylated compounds can be used in dye synthesis, highlighting their potential in material sciences (Tanaka, Nomura, Oda, Yoshida, & Mitsuhashi, 1991).
properties
IUPAC Name |
(Z)-2-bromo-4,4,4-trifluorobut-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3N/c5-3(2-9)1-4(6,7)8/h1H/b3-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUGKXQZOZLYLJ-IWQZZHSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C#N)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C#N)\Br)\C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,4,4-trifluorocrotononitrile | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

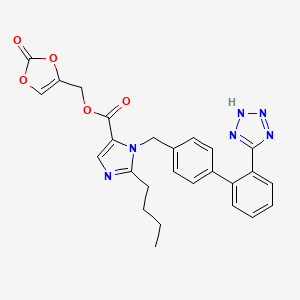

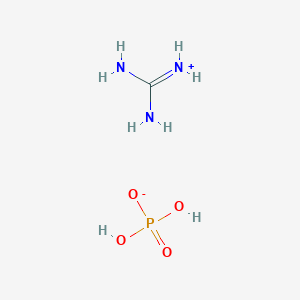
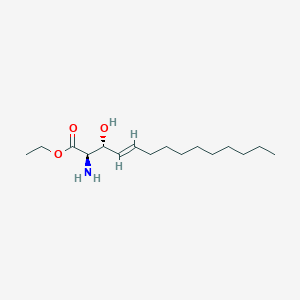
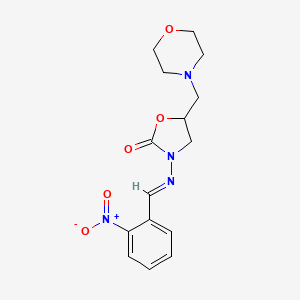
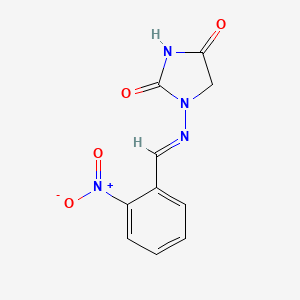
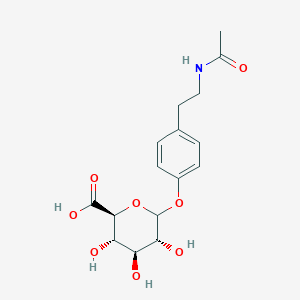
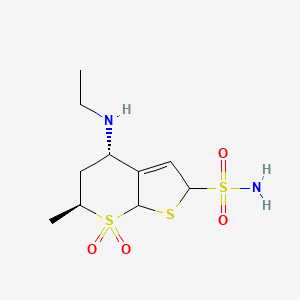
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)
![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)